molecular formula C3H9O4P B3326522 Ethoxy(hydroxymethyl)phosphinic acid CAS No. 260252-89-9

Ethoxy(hydroxymethyl)phosphinic acid

Cat. No.: B3326522
CAS No.: 260252-89-9
M. Wt: 140.07 g/mol
InChI Key: ZFILKYGNWOWIMG-UHFFFAOYSA-N
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Description

Ethoxy(hydroxymethyl)phosphinic acid is an organophosphorus compound characterized by the presence of both ethoxy and hydroxymethyl groups attached to a phosphinic acid moiety

Mechanism of Action

Target of Action

Ethoxy(hydroxymethyl)phosphinic acid, like other phosphinic and phosphonic acids, is known to have biological activity . These compounds are often used as intermediates in the synthesis of biologically active compounds . They are known to act as antibacterial agents and play significant roles in the treatment of DNA virus and retrovirus infections . They have also been shown to be effective against Hepatitis C and Influenza A virus , and some are known as glutamate and GABA-based CNS therapeutics .

Mode of Action

It is known that phosphinic and phosphonic acids can be prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation . The hydrolysis may take place both under acidic and basic conditions, but the C-O bond may also be cleaved by trimethylsilyl halides .

Biochemical Pathways

Phosphinic and phosphonic acids are known to affect various biochemical pathways. For instance, they are known to act as agonists of the metabotropic glutamate receptor, which can be new therapeutic targets for brain disorders such as schizophrenia and Parkinson’s disease . They also affect the GABA neurotransmitter, which is responsible for neurological disorders like epilepsy and anxiety disorders .

Pharmacokinetics

The stability of phosphinic and phosphonic acids and their resistance to hydrolysis under both acidic and basic conditions suggest that they may have good bioavailability .

Result of Action

The result of the action of this compound is likely to be dependent on its specific targets and the biochemical pathways it affects. For instance, if it acts as an antibacterial agent, it may inhibit the growth of bacteria . If it acts on the metabotropic glutamate receptor, it may have effects on brain disorders .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the hydrolysis of phosphinates and phosphonates can take place under both acidic and basic conditions . Therefore, the pH of the environment could potentially influence the action of this compound. Additionally, the presence of trimethylsilyl halides can also affect the action of this compound by cleaving the C-O bond .

Preparation Methods

Ethoxy(hydroxymethyl)phosphinic acid can be synthesized through several methods. One common synthetic route involves the reaction of ethyl phosphinate with formaldehyde under acidic conditions, followed by hydrolysis. The reaction typically proceeds as follows:

    Reaction of Ethyl Phosphinate with Formaldehyde: Ethyl phosphinate reacts with formaldehyde in the presence of an acid catalyst to form an intermediate compound.

    Hydrolysis: The intermediate compound is then hydrolyzed to yield this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Ethoxy(hydroxymethyl)phosphinic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form phosphonic acids. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert this compound to phosphine derivatives. Reducing agents such as lithium aluminum hydride are often used.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with alkyl halides can introduce alkyl groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethoxy(hydroxymethyl)phosphinic acid has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphine ligands and other organophosphorus compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.

    Industry: this compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Comparison with Similar Compounds

Ethoxy(hydroxymethyl)phosphinic acid can be compared with other similar compounds, such as:

    Phosphonic Acids: These compounds have a similar structure but differ in the presence of a direct carbon-phosphorus bond instead of the ethoxy group.

    Phosphinic Acids: These compounds lack the hydroxymethyl group and have different reactivity and applications.

    Phosphates: While structurally different, phosphates share some chemical properties and applications with this compound.

Properties

IUPAC Name

ethoxy(hydroxymethyl)phosphinic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9O4P/c1-2-7-8(5,6)3-4/h4H,2-3H2,1H3,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFILKYGNWOWIMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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